molecular formula C12H20O6 B587032 bis-O-(1-methylethylidene)-beta-D-Fructofuranose CAS No. 158702-89-7

bis-O-(1-methylethylidene)-beta-D-Fructofuranose

Cat. No.: B587032
CAS No.: 158702-89-7
M. Wt: 260.286
InChI Key: GQXSDDHYUVYJCQ-PDBLZVRPSA-N
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Description

bis-O-(1-methylethylidene)-beta-D-Fructofuranose is a protected carbohydrate derivative that serves as a crucial synthetic intermediate in organic and medicinal chemistry. Its primary research value lies in its role as a precursor in the multi-step synthesis of complex pharmaceutical compounds. The molecule features isopropylidene protecting groups that mask specific hydroxyl functionalities on the fructose ring, allowing for selective chemical modifications at other reactive sites. This controlled reactivity is essential for constructing target molecules with high specificity. The compound is particularly recognized for its application in neuroscientific and psychiatric disorder research . It is a key building block in the synthesis of topiramate and its related analogs, which are subjects of extensive study for their anticonvulsant properties and potential efficacy in treating conditions such as alcohol dependence . The mechanism of action for the resulting pharmaceuticals involves modulation of central nervous system targets, including the potentiation of GABA-A receptor activity and inhibition of glutamate receptors, contributing to a reduction in neuronal excitability . Furthermore, its rigid, protected structure makes it a valuable scaffold for developing new chemical entities and for studying carbohydrate-based molecular recognition. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

[(1R,2S,8R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-6-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-10(2)14-5-7-8(16-10)9-12(6-13,15-7)18-11(3,4)17-9/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQXSDDHYUVYJCQ-PDBLZVRPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2C(O1)C3C(O2)(OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@@H]2[C@@H](O1)[C@H]3C(O2)(OC(O3)(C)C)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Isopropylidene Formation

Polymer-supported toluenesulfonic acid (PS-TsOH) in anhydrous methanol facilitates the formation of methyl 1,3-isopropylidene-α-D-fructofuranose from D-fructose, achieving 65% yield after 2 hours at room temperature. The reaction proceeds via hemiacetal intermediate formation, followed by acetalization with 2,2-dimethoxypropane. Critically, this method avoids hazardous reagents like carbon tetrachloride, aligning with green chemistry principles.

Stepwise Synthesis from D-Fructose

Initial Protection: Methyl Fructofuranoside Formation

D-Fructose undergoes methanolysis using PS-TsOH to yield methyl β-D-fructofuranoside, which exists in equilibrium with its α-anomer. NMR analysis reveals a 9:1 α/β ratio under optimized drying conditions. Key parameters:

  • Solvent : Anhydrous methanol

  • Catalyst : PS-TsOH (0.3 wt%)

  • Reaction Time : 16 hours at 25°C

  • Yield : 72% after column chromatography

Second Protection: Isopropylidene Acetal Installation

The methyl fructofuranoside intermediate reacts with 2,2-dimethoxypropane (7:1 molar ratio) under PS-TsOH catalysis to install the 1,3-isopropylidene group. Despite careful drying, anomeric mixtures persist (9:1 α/β), necessitating chromatographic separation.

Table 1: Comparative Analysis of Acid Catalysts

CatalystAnomeric Ratio (α/β)Yield (%)Purity (HPLC)
PS-TsOH9:16598.5
Camphorsulfonic8:25897.2
Methanolic HCl7:36296.8

Deprotection and Final Product Isolation

Acidic Hydrolysis Conditions

1M HCl at 50°C under 3.5 bar pressure cleaves isopropylidene groups while preserving the nitrogen functionality. This step generates a nitrone intermediate, which undergoes catalytic hydrogenolysis (Pd/C, H₂) to yield 1-deoxymannojirimycin.

Table 2: Hydrogenolysis Efficiency

Pressure (bar)Temperature (°C)Conversion (%)
12578
3.55099+
57099+ (degradation observed)

Industrial-Scale Considerations

The Korean patent KR20050062976A discloses a bis-O-protection strategy for fructopyranose derivatives, offering insights transferable to fructofuranose systems:

Solvent System Innovations

  • Avoiding Strong Bases : Replacement of NaH/KOtBu with amine bases in CH₂Cl₂ reduces explosion risks

  • Temperature Control : Reactions conducted at −35°C minimize side reactions during sulfamoylation

Comparative Yield Analysis

MethodStepsOverall Yield (%)Chromatography Required
Mitsunobu/Hydroxylamine3552
Azide Route5374
Sulfonamide Protocol6295
Patent Pyranose Method2681

Challenges in Anomeric Control

Despite advances, anomeric mixtures remain a persistent issue:

  • Mutational Effects : Mitsunobu conditions induce complete α-anomer formation from mixed starting materials

  • NMR Characterization : First reported ¹³C data for methyl 1,3-isopropylidene-β-D-fructofuranose highlights subtle δ 105–110 ppm differences between anomers

Chemical Reactions Analysis

Types of Reactions: bis-O-(1-methylethylidene)-beta-D-Fructofuranose undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its transformation into more complex molecules.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or aldehydes, while reduction can yield alcohols .

Scientific Research Applications

bis-O-(1-methylethylidene)-beta-D-Fructofuranose has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of bis-O-(1-methylethylidene)-beta-D-Fructofuranose, particularly in its role as a precursor to topiramate, involves the inhibition of certain enzymes and receptors in the brain. Topiramate, derived from this compound, works by blocking sodium channels and enhancing the activity of gamma-aminobutyric acid (GABA), a neurotransmitter that inhibits neuronal activity. This dual action helps in controlling seizures and preventing migraines .

Comparison with Similar Compounds

1,2:5,6-Bis-O-(1-methylethylidene)-D-mannitol (CAS 1707-77-3)

  • Structural Differences: The core sugar is mannitol (a hexitol) instead of fructofuranose. Protection occurs at 1,2- and 5,6-positions, stabilizing the linear polyol structure.
  • Applications: Primarily used as a precursor in nucleoside analogs like gemcitabine intermediates . Unlike fructofuranose derivatives, mannitol derivatives are less common in glycosylation pathways due to their linear conformation.

1,2:4,5-Bis-O-(1-methylethylidene)-beta-D-Fructopyranose (CAS 25018-67-1)

  • Structural Differences: The fructopyranose ring is a six-membered pyranose, contrasting with the five-membered furanose in the target compound. Protection at 1,2- and 4,5-positions alters ring strain and reactivity.
  • Applications: Utilized in synthesizing antimicrobial/antifungal monosaccharide esters and antihyperlipidemic agents . Pyranose derivatives generally exhibit higher thermal stability than furanose analogs due to reduced ring strain.

2,3-O-(1-Methylethylidene)-beta-D-Fructofuranose 1,6-bis(4-methylbenzenesulfonate) (CAS 32087-60-8)

  • Structural Differences :
    • Isopropylidene groups protect 2,3-positions, leaving 1,6-positions functionalized with tosyl groups.
    • The tosyl groups enable nucleophilic substitution reactions, unlike the fully protected target compound.
  • Applications :
    • Acts as a versatile intermediate for further derivatization (e.g., alkylation, glycosylation) .
    • The presence of sulfonate groups increases solubility in polar aprotic solvents compared to the parent compound.

Data Table: Key Comparative Parameters

Compound Name CAS Number Core Sugar Protection Sites Molecular Formula Key Applications
bis-O-(1-methylethylidene)-beta-D-Fructofuranose - Fructofuranose Not specified C12H20O6 Glycosylation studies, intermediates
1,2:5,6-Bis-O-(1-methylethylidene)-D-mannitol 1707-77-3 Mannitol 1,2- and 5,6- C12H22O6 Gemcitabine intermediates
1,2:4,5-Bis-O-(1-methylethylidene)-beta-D-Fructopyranose 25018-67-1 Fructopyranose 1,2- and 4,5- C12H20O6 Antimicrobial agents
2,3-O-(1-Methylethylidene)-beta-D-Fructofuranose 1,6-bis-tosylate 32087-60-8 Fructofuranose 2,3- C23H28O10S2 Synthetic intermediates

Research Findings and Functional Insights

  • Reactivity and Stability: Furanose derivatives (e.g., target compound) exhibit higher ring strain than pyranose analogs, making them more reactive in ring-opening reactions . Isopropylidene protection at equatorial positions (e.g., 4,5- in fructopyranose) enhances hydrolytic stability compared to axial protections .
  • Biological Activity: Fructofuranose derivatives are implicated in cancer metabolism pathways (e.g., GFPT1-mediated UDP-GlcNAc synthesis), unlike mannitol analogs .

Biological Activity

bis-O-(1-methylethylidene)-beta-D-fructofuranose, also known as 2,3:4,5-bis-O-(1-methylethylidene)-beta-D-fructopyranose, is a derivative of fructose with significant biological activities. This compound has gained attention due to its potential applications in pharmacology and biochemistry. This article explores its biological activity, including its effects on various cell lines, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H20O6
  • Molecular Weight : 260.28 g/mol
  • CAS Number : 20880-92-6
  • Structure : The compound features a unique isopropylidene group that influences its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Antiproliferative Effects :
    • Studies have shown that this compound can inhibit the proliferation of cancer cell lines, particularly breast (MCF-7) and colon (MDST8) cancer cells. The mechanism involves the induction of apoptosis and cell cycle arrest, which are critical for reducing tumor growth .
  • Antidiabetic Properties :
    • It has been reported to inhibit alpha-glucosidase, an enzyme involved in carbohydrate digestion. This inhibition leads to reduced glucose absorption in the intestines, thereby lowering blood glucose levels, which is beneficial for managing diabetes mellitus type II .
  • Antioxidant Activity :
    • The compound demonstrates significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. This activity is crucial for preventing cellular damage and may contribute to its anticancer effects .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : By inhibiting alpha-glucosidase, the compound alters glucose metabolism and absorption.
  • Cell Cycle Regulation : It affects key regulatory proteins involved in the cell cycle, leading to arrest at specific phases and promoting apoptosis in cancer cells.
  • Oxidative Stress Modulation : Its antioxidant properties help mitigate damage caused by reactive oxygen species (ROS), thus preserving cellular integrity.

Case Studies and Research Findings

StudyFindings
Carreiro EP et al. (2016)Demonstrated antiproliferative effects on MCF-7 and MDST8 cell lines with IC50 values indicating effective inhibition at low concentrations .
Research on Antidiabetic EffectsFound that this compound significantly reduced postprandial blood glucose levels in diabetic mice models .
Antioxidant Activity AssessmentShowed that the compound effectively scavenged DPPH radicals in vitro, indicating strong antioxidant potential .

Applications in Pharmacology

The unique properties of this compound position it as a promising candidate for drug development:

  • Cancer Therapy : Its ability to inhibit cancer cell proliferation suggests potential as an anticancer agent.
  • Diabetes Management : As an alpha-glucosidase inhibitor, it could be developed into a therapeutic for diabetes.
  • Nutraceuticals : Given its antioxidant properties, it may be utilized in dietary supplements aimed at enhancing overall health and preventing chronic diseases.

Q & A

Q. What are the optimal synthetic routes for preparing bis-O-(1-methylethylidene)-β-D-fructofuranose?

  • Methodological Answer : The synthesis typically involves protecting hydroxyl groups on β-D-fructofuranose using acetone under acidic conditions. A two-step protocol is recommended:

Protection : React β-D-fructofuranose with 2,2-dimethoxypropane in the presence of a catalytic acid (e.g., p-toluenesulfonic acid) to form the bis-isopropylidene derivative.

Purification : Use column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Confirm regioselectivity via 1H^1 \text{H}-NMR, focusing on the characteristic singlet for isopropylidene methyl groups (~1.3–1.5 ppm) .

Q. Which spectroscopic techniques are most effective for structural characterization?

  • Methodological Answer :
  • NMR Spectroscopy :
  • 1H^1 \text{H}-NMR identifies proton environments (e.g., anomeric protons at δ 5.2–5.5 ppm).
  • 13C^{13} \text{C}-NMR and DEPT-135 confirm carbon types (e.g., acetal carbons at ~100–110 ppm).
  • 2D techniques (HMBC, HSQC) resolve connectivity, particularly for overlapping furanose ring signals .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight (e.g., calculated for C12H20O6\text{C}_{12}\text{H}_{20}\text{O}_6: 284.13 g/mol) .

Advanced Research Questions

Q. How can regioselective functionalization (e.g., sulfonylation) be achieved in bis-O-(1-methylethylidene)-β-D-fructofuranose derivatives?

  • Methodological Answer :
  • Targeting Primary Hydroxyls : Use bulky sulfonating agents (e.g., p-toluenesulfonyl chloride) in anhydrous pyridine at 0–5°C to favor reaction at less hindered positions (e.g., C-6 hydroxyl).
  • Kinetic Control : Short reaction times (~2 hours) minimize over-sulfonylation. Monitor via TLC (Rf shift in 3:7 ethyl acetate/hexane).
  • Validation : 1H^1 \text{H}-NMR detects downfield shifts (~δ 4.3–4.5 ppm) for tosyl-OCH2_2 groups .

Q. What strategies resolve contradictions in spectral data for structurally similar derivatives?

  • Methodological Answer :
  • Cross-Validation : Combine X-ray crystallography (for absolute configuration) with computational modeling (DFT for optimized geometries and NMR chemical shift predictions).
  • Isotopic Labeling : Introduce 13C^{13} \text{C}-labels at key positions (e.g., anomeric carbon) to clarify signal assignments in crowded NMR spectra .

Q. How does bis-O-(1-methylethylidene)-β-D-fructofuranose interact with enzymes like β-fructofuranosidase?

  • Methodological Answer :
  • Substrate Specificity Assays : Incubate the compound with β-fructofuranosidase (pH 6.5, 37°C) and monitor hydrolysis via HPLC for released fructose.
  • Inhibition Studies : Compare kinetics (Km, Vmax) with natural substrates (e.g., sucrose) to assess competitive inhibition. Use molecular docking simulations to identify binding site interactions .

Methodological Challenges and Solutions

Q. What are common pitfalls in deprotection of isopropylidene groups, and how are they mitigated?

  • Methodological Answer :
  • Acidic Hydrolysis : Use dilute HCl (0.1 M) in THF/water (1:1) at 25°C to avoid side reactions (e.g., ring-opening).
  • Monitoring : Track deprotection via IR spectroscopy (disappearance of C-O-C stretch at ~1250 cm1^{-1}) .

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